MAPKK2-Specific Protease Cleavage Site
MAPKK2 (1-16) possesses a distinct protease cleavage site that differentiates it from the analogous N-terminal peptide of MAPKK1 (MEK1). Anthrax Lethal Factor (LF) cleaves the N-terminus of both MAPKK1 and MAPKK2, but at different peptide bonds. This difference makes MAPKK2 (1-16) the essential substrate for studying LF protease activity and for developing LF-specific detection assays [1].
MAPKK1: Pro8–Ile9
| Evidence Dimension | Protease Cleavage Site Specificity |
|---|---|
| Target Compound Data | Cleavage occurs between Pro10 and Arg11 |
| Comparator Or Baseline | MAPKK1 (MEK1) N-terminal peptide: Cleavage occurs between Pro8 and Ile9 |
| Quantified Difference | Difference in cleavage position and peptide bond specificity |
| Conditions | In vitro protease assay with Anthrax Lethal Factor |
Why This Matters
Procurement of the incorrect peptide (e.g., MAPKK1 fragment) would lead to false-negative results in LF protease assays, as the cleavage site and kinetics are not equivalent.
- [1] Duesbery NS, Webb CP, Leppla SH, et al. Proteolytic inactivation of MAP-kinase-kinase by anthrax lethal factor. Science. 1998;280(5364):734-737. View Source
